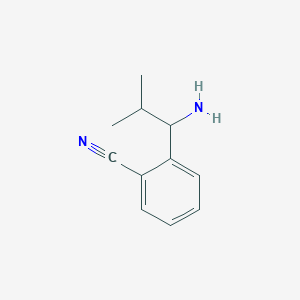

2-(1-Amino-2-methylpropyl)benzonitrile

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3 |

InChI Key |

DDKVZSHTWRGFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The benzonitrile can subsequently undergo further reactions to introduce the 1-amino-2-methylpropyl group.

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen in the presence of a catalyst at high temperatures . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Oxidation can yield benzoic acid derivatives.

Reduction: Reduction typically produces primary amines.

Substitution: Substitution reactions can lead to various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

2-(1-Amino-2-methylpropyl)benzonitrile serves as a vital building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical for developing new compounds with desired properties .

Synthetic Routes:

The synthesis typically involves the reaction of 4-bromobenzonitrile with 1-amino-2-methylpropane in the presence of a base such as potassium carbonate and a palladium catalyst. This method allows for high yields and purity of the final product .

Biological Research

Potential Biological Activities:

Research indicates that 2-(1-Amino-2-methylpropyl)benzonitrile exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and receptor binder, making it a candidate for therapeutic applications .

Anticancer Properties:

Studies have shown that compounds similar to 2-(1-Amino-2-methylpropyl)benzonitrile can demonstrate cytotoxicity against various human cancer cell lines. For instance, related amino-based compounds have been observed to disrupt endothelial cells and reduce tumor bioluminescence in animal models .

Enzyme Inhibition:

The compound is being explored for its ability to inhibit specific enzymes associated with metabolic pathways that could lead to innovative treatments for diseases .

Medicinal Applications

Therapeutic Potential:

Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its interaction with specific molecular targets suggests it may influence physiological responses beneficially .

Case Studies:

Several studies have documented the biological activities of this compound:

- Cytotoxicity Studies: Investigations into the cytotoxic effects on cancer cells have revealed promising results, indicating its potential role in cancer treatment.

- Structure-Activity Relationship (SAR): Understanding how structural variations affect biological activity can aid in the design of more effective drugs based on this compound .

Industrial Applications

Pharmaceutical Production:

In industrial settings, 2-(1-Amino-2-methylpropyl)benzonitrile is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique properties make it suitable for various applications within the chemical industry .

Biofilm Inhibition:

Research has demonstrated that certain analogues of benzonitrile derivatives can effectively inhibit biofilm formation in antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in addressing public health challenges .

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Benzonitrile Core : All compounds share a benzonitrile backbone, which confers rigidity and electron-withdrawing properties critical for applications in OLEDs (e.g., TADF materials in ) or agrochemicals (e.g., fluorinated derivatives in ).

- Substituent Diversity : The target compound’s branched alkylamine group contrasts with analogs featuring tertiary amines (e.g., ), chlorophenyl groups (e.g., ), or heterocycles like triazoles (e.g., ). These modifications influence solubility, bioavailability, and electronic properties.

- Molecular Weight and Complexity : Higher molecular weight analogs (e.g., ) often exhibit enhanced thermal stability or target specificity, making them suitable for specialized applications like crop protection or pharmaceuticals.

Hazard and Stability Profiles

- Toxicity : The target compound’s hazard profile (H302, H315, H319, H335) is comparable to chlorophenyl-substituted analogs (e.g., ), but less severe than fluorinated derivatives, which may pose additional environmental persistence risks .

- Storage Stability : Unlike thermally stable TADF materials , the target compound requires inert atmospheric storage, suggesting sensitivity to oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.